Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Description
Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-benzoxazepine ring fused with a benzene moiety. Key structural attributes include:
- 4-Methyl substituent: Enhances steric effects and modulates electronic properties.
- 7-Carboxylate ester: Influences solubility and serves as a synthetic handle for derivatization.
This discontinuation may reflect challenges in synthesis, stability, or niche applications compared to analogs.
Properties
IUPAC Name |
methyl 4-methyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-6-9-5-8(12(15)16-2)3-4-10(9)17-7-11(13)14/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBZJGKDNSIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts and solvents to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and bacterial infections.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Synthetic Challenges : The discontinuation of the target benzoxazepine contrasts with high-yield syntheses of benzodithiazines (90–95%) , suggesting optimization needs for benzoxazepine routes.
- Biological Relevance : Benzodithiazines with sulfone groups may exhibit enhanced enzyme inhibition (e.g., kinase targets), while benzoxazepines’ ester and oxo groups could favor solubility in drug design.
- Crystallographic Tools : Programs like SHELX and ORTEP enable precise structural comparisons, though data for the target compound remains sparse.
Biological Activity
Methyl 4-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 219.24 g/mol. Its unique structure allows for interactions with various biological targets.
Biological Activities
1. Anticancer Properties:
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18 | Modulation of NF-kB signaling |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell membrane integrity.
3. Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been identified as an inhibitor of certain kinases involved in cancer cell proliferation.
- Receptor Modulation: It can modulate neurotransmitter receptors, which may explain its neuroprotective effects.
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of this compound:
- Study on Anticancer Activity: A recent study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis through mitochondrial pathways in breast cancer cells .
- Antimicrobial Efficacy: Research published in Antimicrobial Agents and Chemotherapy demonstrated its effectiveness against resistant bacterial strains .
- Neuroprotection Study: An investigation in Neuroscience Letters reported that the compound significantly reduced neuronal death in models of oxidative stress .
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- CETSA (Cellular Thermal Shift Assay) : Detect target stabilization via Western blot .
- BRET/FRET : Use biosensors (e.g., NanoLuc) to monitor real-time interactions .
- Knockdown/Rescue : siRNA silencing followed by compound treatment; rescue with WT target overexpression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
